N-methoxy-N-methylthiophene-3-carboxamide
Overview
Description
“N-methoxy-N-methylthiophene-3-carboxamide” is an organic compound with the molecular formula C7H9NO2S . It has gained significant interest in scientific research and industry due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, a carboxamide group, and methoxy and methyl groups attached to the nitrogen atom . The compound has a molecular weight of 171.22 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 171.22 g/mol. It has a topological polar surface area of 57.8 Ų, and it contains 11 heavy atoms . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Potential Anti-Inflammatory Agents
N-methoxy-N-methylthiophene-3-carboxamide and its derivatives have been explored for their potential as anti-inflammatory agents. A related molecule, 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide, has demonstrated anti-inflammatory activity, suggesting a similar potential for this compound derivatives (Moloney, 2001).
Synthetic Utility in Pharmaceutical Industry
The compound has shown significant utility in synthetic chemistry, particularly in pharmaceutical industries. It serves as an excellent acylating agent for organolithium or organomagnesium reagents and is used as a robust equivalent for an aldehyde group. Its use is not limited to academic research but extends to industrial-scale synthesis in pharmaceutical companies (Balasubramaniam & Aidhen, 2008).
Conformational Studies in Foldamer Research
This compound derivatives have been studied for their conformational preferences, especially in the context of foldamer research. Understanding the conformational rigidity and flexibility of these compounds is essential for predicting the structure of foldamers, which are synthetic molecules mimicking the structures of biomolecules (Galan et al., 2013).
Exploration in Heterocyclic and Pyrazole Chemistry
The derivatives of this compound have been synthesized and characterized in the field of heterocyclic chemistry. For instance, compounds like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been studied for their molecular structure, thermal stability, and potential in nonlinear optical properties (Kumara et al., 2018).
Properties
IUPAC Name |
N-methoxy-N-methylthiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGJZUHVPQTZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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